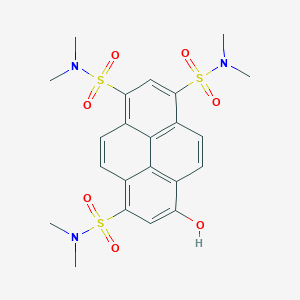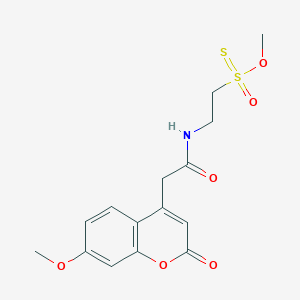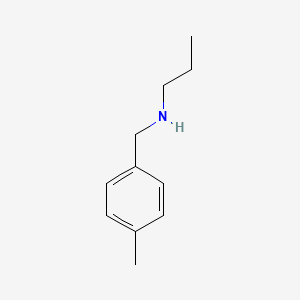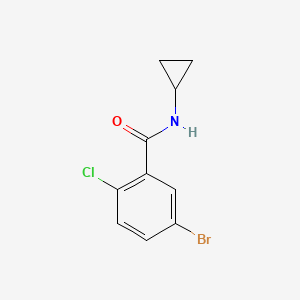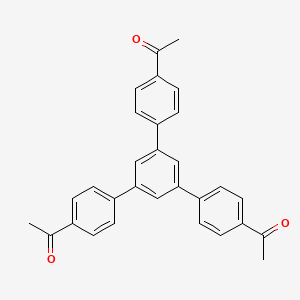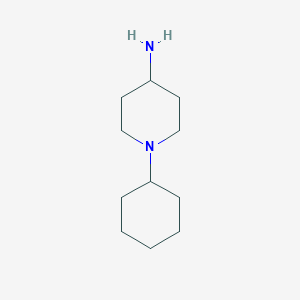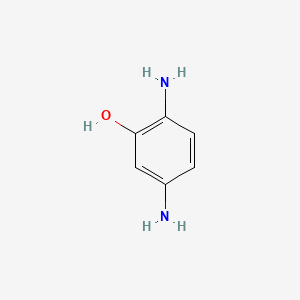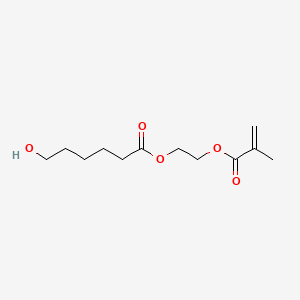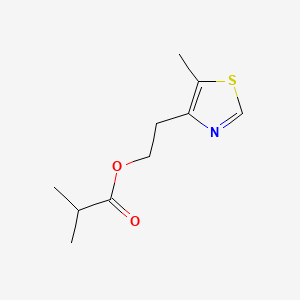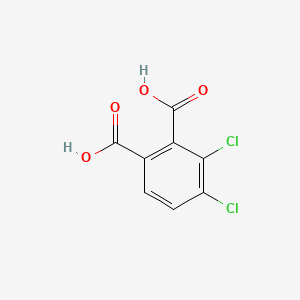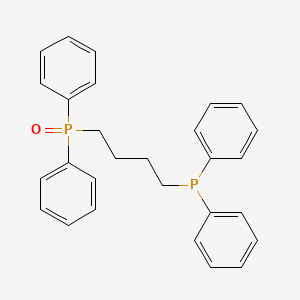
1,4-Bis(diphenylphosphino)butane monooxide
概要
説明
1,4-Bis(diphenylphosphino)butane monooxide is an organophosphorus compound with the molecular formula C28H28OP2. It is known for its unique structure, which includes both phosphoryl and phosphane groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(diphenylphosphino)butane monooxide typically involves the reaction of diphenylphosphine with butyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,4-Bis(diphenylphosphino)butane monooxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and bases such as sodium hydride.
Major Products Formed
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Bis(diphenylphosphino)butane monooxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which 1,4-Bis(diphenylphosphino)butane monooxide exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic processes.
類似化合物との比較
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula (C6H5)2PH.
Triphenylphosphine: A widely used ligand in coordination chemistry with the formula P(C6H5)3.
Uniqueness
1,4-Bis(diphenylphosphino)butane monooxide is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to simpler phosphines. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis .
特性
IUPAC Name |
4-diphenylphosphorylbutyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP2/c29-31(27-19-9-3-10-20-27,28-21-11-4-12-22-28)24-14-13-23-30(25-15-5-1-6-16-25)26-17-7-2-8-18-26/h1-12,15-22H,13-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJJWCHXAGSHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402782 | |
| Record name | [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85686-00-6 | |
| Record name | [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
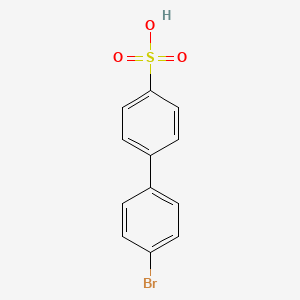

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
